Allosecurinin

Descripción general

Descripción

Synthesis Analysis

The first diastereoselective synthesis of (+)-viroallosecurinine was achieved using a chelation-controlled addition of an alkyne moiety to a corresponding ketone, followed by a ring-closing metathesis as key reactions (Honda, Namiki, Watanabe, & Mizutani, 2004). Another approach to synthesizing viroallosecurinine from (-)-menisdaurilide involved a vinylogous Mannich reaction as the key transformation, showcasing the versatility in synthetic routes for Securinega alkaloids (Bardají et al., 2008).

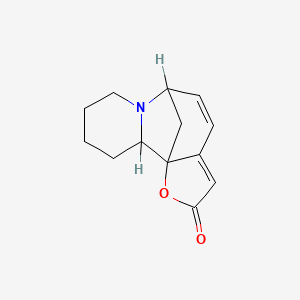

Molecular Structure Analysis

Viroallosecurinine's structure is characterized by the presence of alpha, beta, and gamma, delta-unsaturated lactone rings within a strained ring system, which are essential for its cytotoxic activity (Tatematsu et al., 1991). This molecular structure has been a target for synthetic chemists due to its complexity and biological significance.

Aplicaciones Científicas De Investigación

Aplicaciones Neuroprotectoras

Allosecurinin ha sido identificado como un andamiaje prometedor para el desarrollo de medicamentos con propiedades neuroprotectoras. Exhibe una amplia gama de actividades biológicas, incluida la inhibición de la acetilcolinesterasa, lo que es beneficioso para el tratamiento de trastornos neurológicos como la enfermedad de Alzheimer {svg_1}. Su capacidad para modular los receptores GABA también sugiere posibles aplicaciones en el tratamiento de afecciones como la epilepsia y la ansiedad {svg_2}.

Actividad Antitumoral

El compuesto ha mostrado potencial en la terapia contra el cáncer, particularmente debido a sus propiedades citotóxicas contra ciertas líneas celulares cancerosas. La investigación indica que this compound se puede utilizar para desarrollar fármacos antitumorales, aprovechando su capacidad para inducir la apoptosis en células malignas {svg_3} {svg_4}.

Propiedades Antiinflamatorias

This compound ha demostrado efectos antiinflamatorios significativos, que podrían aprovecharse en el tratamiento de enfermedades inflamatorias crónicas. Inhibe los principales mediadores inflamatorios, lo que sugiere su uso en afecciones como la artritis reumatoide y la enfermedad inflamatoria intestinal {svg_5}.

Efectos Antimicrobianos y Antifúngicos

Las actividades antimicrobianas y antifúngicas del compuesto lo convierten en un candidato para el desarrollo de nuevos antibióticos y agentes antifúngicos. Su capacidad para interrumpir las paredes celulares microbianas e inhibir el crecimiento de hongos podría abordar la creciente preocupación por la resistencia a los antibióticos {svg_6}.

Estimulación del Sistema Nervioso Central

This compound actúa como un poderoso estimulante del sistema nervioso central, similar a los efectos de la estricnina. Esta propiedad podría explorarse para aplicaciones terapéuticas en afecciones donde se requiere estimulación del SNC, como en ciertos tipos de parálisis o en la fase de recuperación de lesiones del SNC {svg_7}.

Mejora del Aprendizaje y la Memoria

Los estudios han demostrado que this compound puede mejorar el aprendizaje y la memoria en modelos experimentales. Esto sugiere su posible uso en terapias de mejora cognitiva y en el tratamiento de trastornos relacionados con la memoria {svg_8}.

Tratamiento de Enfermedades Neurológicas

La investigación ha indicado que this compound puede ser efectivo en el tratamiento de enfermedades neurológicas como la esclerosis lateral amiotrófica y la esclerosis múltiple. Sus efectos neuroprotectores son particularmente valiosos para controlar la progresión de estas enfermedades {svg_9}.

Andamiaje para el Desarrollo de Fármacos

La estructura única de this compound, con varios centros reactivos, lo convierte en un excelente andamiaje para la síntesis de compuestos biológicamente activos. Esta característica es crucial para el desarrollo de una amplia gama de derivados farmacológicamente activos {svg_10}.

Mecanismo De Acción

Target of Action

Allosecurinin, also known as Viroallosecurinine, is a natural compound produced by the fungus Allosclerotium rostratum . Its primary target is the ATP-binding cassette transporter in HL-60 cells , which is necessary for the production of new DNA . This transporter plays a crucial role in cellular processes, including cell proliferation and differentiation.

Mode of Action

This compound interacts with its target by inhibiting the ATP-binding cassette transporter . This inhibition disrupts the production of new DNA, thereby affecting the growth and proliferation of cells . The exact molecular interactions between this compound and the ATP-binding cassette transporter are still under investigation.

Biochemical Pathways

The inhibition of the ATP-binding cassette transporter by this compound affects the DNA synthesis pathway . This disruption can lead to changes in cell growth and proliferation, potentially leading to cell death . The downstream effects of this disruption are still being studied.

Pharmacokinetics

Molecular docking studies have shown that this compound has a binding energy value of -76 Kcal/mol against CotH2 , suggesting that it may have good binding affinity and potentially good bioavailability

Result of Action

This compound demonstrates antiviral activity against HIV and herpes simplex virus type 1 (HSV-1) in vitro . It also exhibits potent cytotoxicity against k562 leukemia cells . These effects are likely a result of its action on the ATP-binding cassette transporter and the subsequent disruption of DNA synthesis .

Análisis Bioquímico

Biochemical Properties

Viroallosecurinine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, Viroallosecurinine exhibits acetylcholinesterase inhibiting activity, which is crucial for its neuroprotective effects . It also interacts with gamma-aminobutyric acid (GABA) receptors, acting as a selective antagonist . These interactions highlight the compound’s potential in treating neurological diseases such as amyotrophic lateral sclerosis and multiple sclerosis .

Cellular Effects

Viroallosecurinine has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Viroallosecurinine has been shown to inhibit the activation of the inflammatory mediator NF-κB and its activator ERK, thereby reducing inflammation . Additionally, it induces apoptosis in cancer cells by activating caspases 3 and 7 . These effects underscore its potential as an anti-inflammatory and antitumor agent.

Molecular Mechanism

The molecular mechanism of Viroallosecurinine involves several key interactions at the molecular level. It binds to GABA receptors, inhibiting their activity and thereby exerting neuroprotective effects . Viroallosecurinine also modulates the PI3K/AKT/mTOR signaling pathways, leading to decreased cell proliferation and increased apoptosis in cancer cells . Furthermore, it inhibits the expression of inducible nitric oxide synthase (iNOS) and the production of nitric oxide (NO), both of which are activated by NF-κB .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Viroallosecurinine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Viroallosecurinine remains stable under specific storage conditions, but its stability in solution is less well-documented . Long-term exposure to Viroallosecurinine in vitro has been associated with sustained cytotoxic effects on various cancer cell lines .

Dosage Effects in Animal Models

The effects of Viroallosecurinine vary with different dosages in animal models. At lower doses, it exhibits neuroprotective and anti-inflammatory effects without significant toxicity . At higher doses, Viroallosecurinine can induce toxic effects, including severe spasticity similar to that caused by strychnine . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

Viroallosecurinine is involved in several metabolic pathways. It interacts with enzymes such as acetylcholinesterase and iNOS, influencing metabolic flux and metabolite levels . The compound’s ability to modulate the PI3K/AKT/mTOR signaling pathways also suggests its involvement in cellular metabolism and energy production . These interactions are crucial for understanding its therapeutic potential and metabolic impact.

Transport and Distribution

The transport and distribution of Viroallosecurinine within cells and tissues are mediated by various transporters and binding proteins. The compound’s cytotoxic effects are primarily observed in cancer cells, where it accumulates and induces apoptosis . Its distribution within tissues is influenced by its chemical properties, including solubility and stability . Understanding these factors is essential for optimizing its therapeutic efficacy.

Subcellular Localization

Viroallosecurinine’s subcellular localization plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with GABA receptors and other biomolecules . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. These factors are critical for its therapeutic effects and potential side effects.

Propiedades

IUPAC Name |

(1S,2R,8S)-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c15-12-7-9-4-5-10-8-13(9,16-12)11-3-1-2-6-14(10)11/h4-5,7,10-11H,1-3,6,8H2/t10-,11-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWZMSZQQJRKFBP-WZRBSPASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(C1)C34CC2C=CC3=CC(=O)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2[C@H](C1)[C@]34C[C@H]2C=CC3=CC(=O)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7104-26-9 (nitrate), 113200-97-8 (hydrochloride salt/solvate) | |

| Record name | Securinine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005610402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7045944 | |

| Record name | Securinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5610-40-2 | |

| Record name | (-)-Securinine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5610-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Securinine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005610402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Securinine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Securinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SECURININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4VS580P5E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.